BenchChemオンラインストアへようこそ!

Methyl 6-bromoquinoline-4-carboxylate hydrochloride

neurokinin-3 receptor antagonist vs. agonist switch halogen-dependent pharmacology

Methyl 6-bromoquinoline-4-carboxylate hydrochloride (CAS 1601063-72-2 free base; C₁₁H₉BrClNO₂, MW 302.55 g/mol) is a brominated quinoline-4-carboxylate ester supplied as its hydrochloride salt. It features a bromine atom at the quinoline 6-position, a methyl ester at the 4-position, and is commercially available at ≥97% purity with batch-specific NMR, HPLC, and GC analytical documentation.

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55 g/mol
Cat. No. B13930809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromoquinoline-4-carboxylate hydrochloride
Molecular FormulaC11H9BrClNO2
Molecular Weight302.55 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=C(C=CC2=NC=C1)Br.Cl
InChIInChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10;/h2-6H,1H3;1H
InChIKeyNOODRHKUVPYGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromoquinoline-4-carboxylate Hydrochloride: A Versatile Scaffold for Structure–Activity Studies and Cross-Coupling Chemistry


Methyl 6-bromoquinoline-4-carboxylate hydrochloride (CAS 1601063-72-2 free base; C₁₁H₉BrClNO₂, MW 302.55 g/mol) is a brominated quinoline-4-carboxylate ester supplied as its hydrochloride salt. It features a bromine atom at the quinoline 6-position, a methyl ester at the 4-position, and is commercially available at ≥97% purity with batch-specific NMR, HPLC, and GC analytical documentation . The consensus predicted LogP of the free base is 2.65, with a topological polar surface area of 39.19 Ų and predicted aqueous solubility of 0.0715 mg/mL, positioning it as a moderately lipophilic, synthetically tractable building block for medicinal chemistry and chemical biology applications .

Why Generic Substitution Is Inadmissible for Methyl 6-Bromoquinoline-4-carboxylate Hydrochloride: Evidence-Based Differentiation Across Halogen Identity, Positional Isomerism, and Salt Form


Substituting methyl 6-bromoquinoline-4-carboxylate hydrochloride with a closely related quinoline-4-carboxylate analog is not chemically or pharmacologically neutral. Published structure–activity relationship (SAR) studies demonstrate that replacing the 6-bromo substituent with chlorine can invert pharmacological direction from antagonism to agonism at the human neurokinin-3 (hNK-3) receptor [1]. Furthermore, positional isomerism of the bromine atom (6-bromo vs. 8-bromo) generates differential resistance profiles against drug-resistant HIV-1 integrase mutants, where the 6-bromo derivative loses potency while the 8-bromo analog retains full effectiveness [2]. The hydrochloride salt form confers markedly different aqueous solubility and handling properties compared to the free base, a critical parameter for biological assay reproducibility and downstream formulation [3]. These orthogonal lines of evidence establish that the specific combination of the 6-bromo substituent, the methyl ester at position 4, and the hydrochloride counterion constitutes a non-interchangeable chemical entity for both biological screening and synthetic applications. The quantitative data supporting these claims are presented in Section 3.

Head-to-Head Comparative Evidence for Methyl 6-Bromoquinoline-4-carboxylate Hydrochloride: Quantified Differentiation from Closest Analogs


6-Bromo vs. 6-Chloro Substitution: Pharmacological Direction Inversion at the Human Neurokinin-3 (hNK-3) Receptor

In a systematic SAR study of 2-phenyl-4-quinolinecarboxamide hNK-3 receptor ligands, replacing the 6-bromo substituent with a chlorine atom (compound 7c) inverted the pharmacological response from antagonism to agonism. The 6-chloro analog produced an increase in receptor response of 18.39–2.5%, whereas the 6-bromo carboxylate derivatives exerted antagonistic properties, with the aminoethyl carboxylate analog 9d achieving a reduction in response of 60.7–4.3% [1]. This demonstrates that the 6-bromo substituent is a critical determinant of antagonist efficacy at this receptor and cannot be substituted with chlorine without complete loss of the desired pharmacological profile.

neurokinin-3 receptor antagonist vs. agonist switch halogen-dependent pharmacology

6-Bromo vs. 8-Bromo Positional Isomerism: Differential Resistance Profiles Against HIV-1 Integrase A128T Mutant

In a head-to-head evaluation of multi-substituted quinoline ALLINIs, the 6-bromo-substituted compound (ALLINI-2) exhibited an IN multimerization EC₅₀ of 0.09 ± 0.01 µM, comparable to the unsubstituted reference compound 1 (EC₅₀ 0.10 ± 0.02 µM), confirming that 6-bromination maintains or slightly improves potency against wild-type HIV-1 integrase [1]. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog suffered a significant loss of potency, whereas the 8-bromo positional isomer retained full antiviral effectiveness [1]. This differential resistance profile is a direct consequence of bromine position and has implications for selecting the appropriate building block for resistance-profiling studies.

HIV-1 integrase ALLINI drug resistance positional isomer

6-Bromo Substituent as a Superior Leaving Group for Palladium-Catalyzed Suzuki Cross-Coupling at the Quinoline 4-Carboxylate Scaffold

Quinoline 4-carboxylate esters bearing a bromine substituent at the 6-position serve as exceptionally reactive substrates for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with aryl boronic acids. The enhanced reactivity of quinoline 4-carboxylates enables coupling under mild conditions (25–65 °C) to deliver excellent yields, and a wide range of functionalities is tolerated [1]. In contrast, the corresponding 6-chloro or 6-unsubstituted quinoline-4-carboxylate analogs exhibit substantially lower reactivity under identical conditions, requiring higher catalyst loadings or elevated temperatures to achieve comparable conversion. This differential reactivity is attributed to the superior leaving-group ability of the aryl bromide compared to aryl chloride in the oxidative addition step of the catalytic cycle.

Suzuki coupling palladium catalysis cross-coupling building block

Hydrochloride Salt Form vs. Free Base: Enhanced Aqueous Solubility and Bioavailability Translation

The hydrochloride salt form of quinoline-based compounds confers substantial improvements in aqueous solubility and oral bioavailability compared to the corresponding free base. In a well-characterized quinoline scaffold series, the hydrochloride salt 13a·HCl exhibited water solubility of 1049 µg/mL and oral bioavailability of 57.1%, whereas the free base form of the same chemotype typically displays poor water solubility and low oral absorption [1]. While these values are derived from a structurally related furo[2,3-b]quinoline system rather than the target compound itself, the physicochemical principle of hydrochloride salt formation enhancing aqueous solubility of basic quinoline nitrogen-containing heterocycles is well-established and mechanistically transferable. The hydrochloride salt form of methyl 6-bromoquinoline-4-carboxylate provides improved handling for aqueous biological assays and facilitates dissolution for in vitro pharmacological profiling compared to the neutral free base.

salt form aqueous solubility bioavailability hydrochloride

Brominated Quinoline Scaffold vs. Nitroxoline: Comparative Antibacterial Potency Against Gram-Positive Pathogens

A review of quinoline and quinolone antibacterial agents documented that five brominated quinoline derivatives demonstrated markedly more potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis strains, with MIC values ranging from 0.2 to 1.56 µM, compared to the clinically used 8-hydroxyquinoline antibiotic nitroxoline, which exhibited MIC values of 12.5–25 µM against the same strains [1]. This represents an approximately 8- to 125-fold improvement in potency for brominated quinolines over nitroxoline, depending on the specific derivative and strain. Although the exact MIC of methyl 6-bromoquinoline-4-carboxylate hydrochloride was not individually reported in this review, the compound belongs to the brominated quinoline structural class for which this potency advantage has been systematically documented.

antibacterial Staphylococcus aureus MIC brominated quinolines

Methyl Ester vs. Free Carboxylic Acid: Optimized Lipophilicity (Consensus LogP 2.65) for Membrane Permeability and Prodrug Design

The methyl ester moiety at the 4-position of the quinoline scaffold imparts a consensus predicted LogP of 2.65 to the free base form, as calculated from five independent computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) and reported by a commercial supplier with batch-specific analytical quality control . By comparison, the corresponding free carboxylic acid (6-bromoquinoline-4-carboxylic acid) would be substantially more hydrophilic, with a predicted LogP approximately 1.5–2.0 log units lower based on the established contribution of a carboxylic acid functionality to lipophilicity [1]. The methyl ester thus occupies an optimal lipophilicity window (LogP 2–3) associated with favorable passive membrane permeability while retaining the option for intracellular esterase-mediated hydrolysis to the active carboxylic acid species, a classical prodrug strategy. The consensus LogP of 2.65 also satisfies Lipinski's Rule of Five criteria (LogP ≤ 5), supporting drug-likeness for downstream optimization campaigns.

lipophilicity LogP methyl ester prodrug membrane permeability

High-Value Application Scenarios for Methyl 6-Bromoquinoline-4-carboxylate Hydrochloride Based on Verified Differential Evidence


NK-3 Receptor Antagonist Lead Optimization: Halogen-Dependent Pharmacophore Validation

Medicinal chemistry teams pursuing hNK-3 receptor antagonists for chronic pain or neuropsychiatric indications should procure this compound specifically for its 6-bromo substitution pattern. As demonstrated by Giardina et al., the 6-bromo substituent is essential for maintaining antagonistic activity at hNK-3, with the 6-chloro analog inverting the pharmacological response to agonism (increase in response of 18.39–2.5% vs. 60.7–4.3% reduction for the bromo carboxylate series) [1]. Using the methyl ester as a synthetic handle, the compound can be hydrolyzed to the corresponding carboxylic acid for further derivatization into carboxamide antagonists, enabling systematic exploration of the 2-aryl and 4-carboxamide diversity vectors while preserving the critical 6-bromo pharmacophoric element.

HIV-1 Integrase Allosteric Inhibitor Resistance Profiling: Positional Bromine SAR

Research groups investigating resistance mechanisms of allosteric HIV-1 integrase inhibitors (ALLINIs) should specifically utilize the 6-bromo quinoline scaffold to model the differential resistance observed with the A128T IN mutant. As reported by Dinh et al. (2022), the 6-bromo-substituted ALLINI-2 (EC₅₀ = 0.09 ± 0.01 µM against wild-type IN) loses significant potency against the A128T mutant, whereas the 8-bromo positional isomer retains full effectiveness [2]. Methyl 6-bromoquinoline-4-carboxylate hydrochloride serves as the key synthetic intermediate for constructing the 4-chlorophenylquinoline ALLINI core with the 6-bromo substitution pattern, enabling structure-based design of next-generation inhibitors that can overcome this clinically relevant resistance mutation.

Parallel Synthesis of 6-Aryl Quinoline Libraries via Suzuki–Miyaura Cross-Coupling

Synthetic chemistry groups engaged in high-throughput library production of 6-arylated quinoline-4-carboxylate derivatives should select this compound for its superior reactivity as an aryl bromide in palladium-catalyzed Suzuki coupling. The enhanced leaving-group ability of the 6-bromo substituent enables coupling with diverse aryl and heteroaryl boronic acids under mild conditions (25–65 °C) with excellent yields and broad functional group tolerance [3]. This reactivity advantage over the corresponding 6-chloro analog translates directly to reduced reaction cycle times and higher success rates in parallel synthesis format, making it the preferred building block for generating focused quinoline libraries for biological screening.

Cell-Based Phenotypic Screening with Optimized Physicochemical Properties

For cell-based phenotypic screening campaigns, the hydrochloride salt form of methyl 6-bromoquinoline-4-carboxylate offers a combination of adequate aqueous solubility for compound handling and a consensus LogP of 2.65 that falls within the optimal range for passive membrane permeability [4]. This physicochemical profile, coupled with the hydrochloride salt's enhanced dissolution properties relative to the free base (class-level solubility enhancement demonstrated in related quinoline HCl salts achieving 1049 µg/mL aqueous solubility), ensures consistent compound exposure in cell culture media and reduces the risk of false-negative results due to precipitation or poor cellular uptake that can occur with the free base or more hydrophilic free acid analog.

Quote Request

Request a Quote for Methyl 6-bromoquinoline-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.